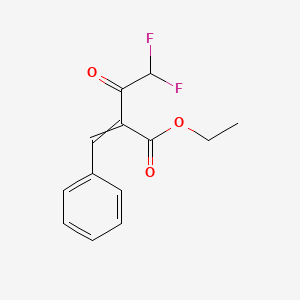
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C13H12F2O3 It is a derivative of butanoate, featuring a benzylidene group and two fluorine atoms attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and benzaldehyde, followed by their condensation under controlled conditions. The intermediate product is then subjected to fluorination using industrial-grade fluorinating agents. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The benzylidene group allows for π-π interactions with aromatic residues in proteins, while the difluoro groups enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the benzylidene group, resulting in different chemical and biological properties.
Ethyl 2-benzylidene-3-oxobutanoate: Lacks the difluoro groups, affecting its reactivity and binding affinity.
Ethyl 2-benzylidene-4,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of benzylidene and difluoro groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
502936-25-6 |
|---|---|
Fórmula molecular |
C13H12F2O3 |
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C13H12F2O3/c1-2-18-13(17)10(11(16)12(14)15)8-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
Clave InChI |
UFUKIWFNPIQSQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
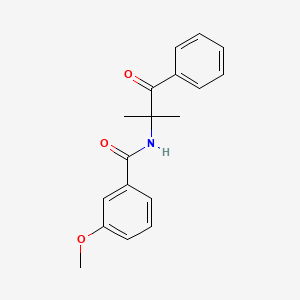
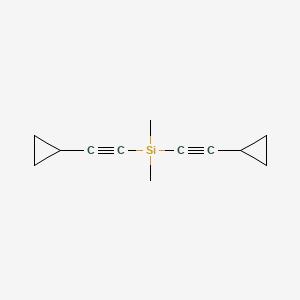

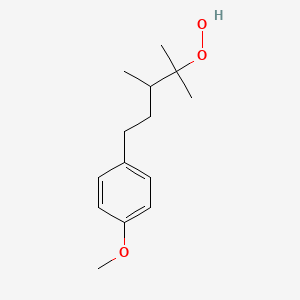

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
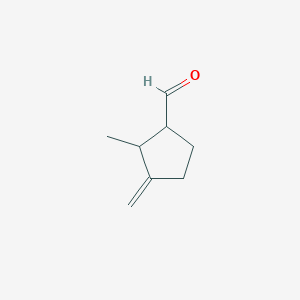
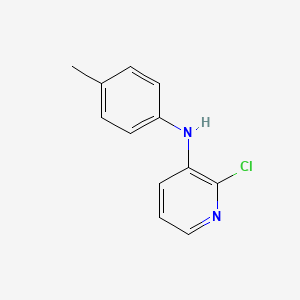
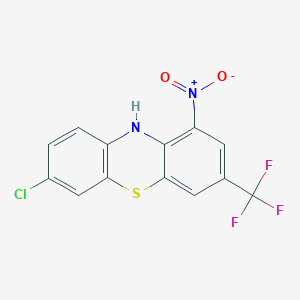
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
